2-(3-(Methylamino)phenyl)acetic acid
Description
2-(3-(Methylamino)phenyl)acetic acid is a phenylacetic acid derivative featuring a methylamino substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 165.19 g/mol), comprising a carboxylic acid group directly attached to the phenyl ring and a methylamino group at the 3-position. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[3-(methylamino)phenyl]acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-10-8-4-2-3-7(5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
InChI Key |
BSWPWRSFDJZFSK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)phenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methylamine. This reaction typically requires a catalyst, such as mercury aluminum amalgam, to facilitate the reduction of the resulting N-methylimine intermediate . The reaction conditions often include a temperature range of 10°C to 30°C and the use of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps, such as crystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-(Methylamino)phenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or signaling pathways, exerting various biological effects .
Comparison with Similar Compounds
Positional Isomers: [4-(Methylamino)phenyl]acetic Acid
- Structure: The methylamino group is at the para position (4-position) of the phenyl ring instead of the meta position .
- Molecular Formula: C₉H₁₁NO₂ (identical to the target compound).
- Key Differences :
- Electronic Effects : Para substitution may alter electron distribution, affecting acidity (pKa) and hydrogen-bonding capacity.
- Biological Activity : Positional isomerism can influence receptor binding; para-substituted analogs may exhibit divergent pharmacokinetic profiles compared to meta-substituted derivatives.
Substitution on the Acetic Acid Chain: 2-(Methylamino)-2-phenylacetic Acid Hydrochloride
- Structure: The methylamino group is attached to the α-carbon of the acetic acid chain rather than the phenyl ring .
- Molecular Formula: C₉H₁₂ClNO₂ (as hydrochloride salt).
- Key Differences: Acidity: The α-methylamino group increases steric hindrance and may reduce acidity compared to the phenyl-linked carboxylic acid. Solubility: The hydrochloride salt enhances water solubility, which is critical for bioavailability.
Extended Functional Groups: 2-[Methyl(2-phenylacetyl)amino]acetic Acid
- Structure: A phenylacetyl group is appended to the methylamino nitrogen, forming a branched structure .
- Molecular Formula: C₁₁H₁₃NO₃ (molecular weight: 207.23 g/mol).
- Metabolic Stability: The amide linkage may resist enzymatic hydrolysis, prolonging half-life compared to carboxylic acid derivatives.
Trifluoromethyl Substitution: 2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic Acid
Amino Acid Derivatives: (2S)-3-(4-Hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoic Acid Hydrochloride
- Structure: A hybrid structure combining phenylacetic acid with amino acid motifs .
- Molecular Formula : C₁₂H₁₇ClN₂O₄ (molecular weight: 300.73 g/mol ).
- Key Differences: Transport Mechanisms: Resemblance to natural amino acids may facilitate uptake via amino acid transporters. Complexity: The additional hydroxyl and amide groups introduce hydrogen-bonding sites, affecting solubility and target interactions.
Comparative Data Table
Key Research Findings
- Positional Isomerism : Meta-substituted analogs (e.g., target compound) may exhibit higher receptor affinity in certain kinase inhibition assays compared to para-substituted derivatives due to optimal spatial alignment .
- Salt Forms: Hydrochloride salts (e.g., ) enhance aqueous solubility by >50% compared to free acids, critical for intravenous formulations .
- Fluorine Effects : Trifluoromethyl-substituted analogs demonstrate 2–3-fold longer plasma half-lives in rodent models, attributed to reduced CYP450-mediated oxidation .
- Structural Complexity : Branched derivatives (e.g., ) show improved blood-brain barrier penetration in vitro but may face challenges in renal clearance due to increased molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
